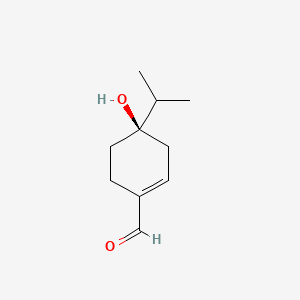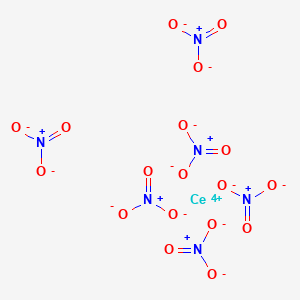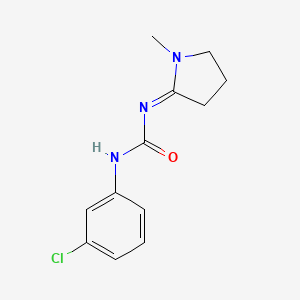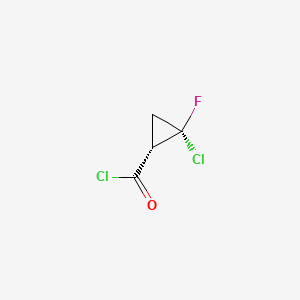
Cyclopropanecarbonyl chloride,2-chloro-2-fluoro-,trans-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) is a chemical compound with the molecular formula C4H3Cl2FO and a molecular weight of 156.97 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carbonyl chloride group, and both chlorine and fluorine atoms attached to the cyclopropane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Análisis De Reacciones Químicas
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form addition products. For example, reaction with water can yield cyclopropanecarboxylic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may modify proteins or other biomolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) can be compared with other similar compounds such as:
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-, trans- (9CI): This compound has a similar structure but with an additional methyl group, which may affect its reactivity and applications.
Cyclopropanecarbonyl chloride, 2-phenyl-, trans-: This compound has a phenyl group instead of chlorine and fluorine, leading to different chemical properties and uses.
The uniqueness of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C4H3Cl2FO |
|---|---|
Peso molecular |
156.97 g/mol |
Nombre IUPAC |
(1S,2S)-2-chloro-2-fluorocyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C4H3Cl2FO/c5-3(8)2-1-4(2,6)7/h2H,1H2/t2-,4+/m0/s1 |
Clave InChI |
WZGVBKNUDCKSGB-ZAFYKAAXSA-N |
SMILES isomérico |
C1[C@H]([C@@]1(F)Cl)C(=O)Cl |
SMILES canónico |
C1C(C1(F)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


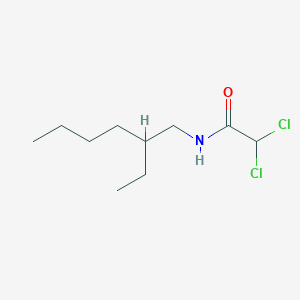
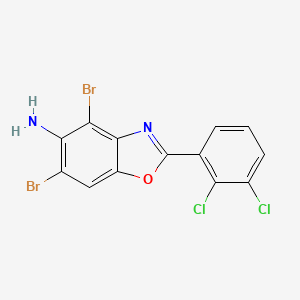


![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
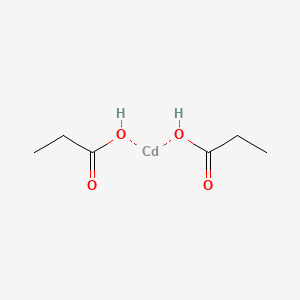

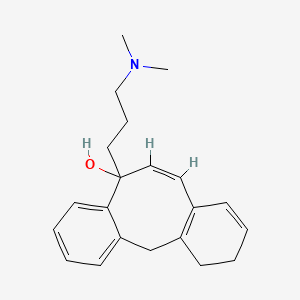
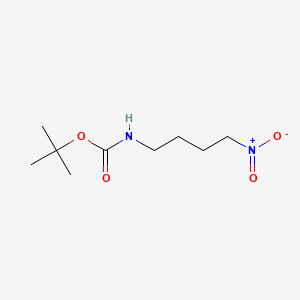
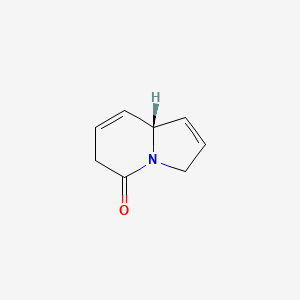
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
